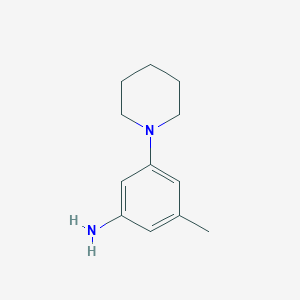
3-Methyl-5-(piperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-5-(piperidin-1-yl)aniline” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2 . The InChI code is 1S/C12H18N2/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6,13H2,1H3 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 190.29 . It is an oil at room temperature .
Applications De Recherche Scientifique
Pharmaceutical Intermediates
An optimized synthesis pathway for a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from 1-benzylpiperidin-4-one has been developed. This compound is crucial in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues. The process involves Strecker-type condensation, hydrolysis, and N-debenzylation steps, yielding significant implications for medicinal chemistry and drug design (Kiricojevic et al., 2002).
Anticancer Activity
Research on (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and substituted anilines has shown promising in vitro anticancer activity against various human cells. The molecular structure and anticancer potential of these compounds underline their significance in developing new therapeutic agents (Subhash & Bhaskar, 2021).
Synthetic Chemistry
A novel three-component reaction of anilines with dimedone and formaldehyde has been identified to produce 3,5-dispirosubstituted piperidines. This reaction offers a simple and convenient source of 3,5-disubstituted piperidines and polyfunctional 3-spirofused piperidines, expanding the toolbox for synthetic organic chemists (Kozlov & Kadutskii, 2008).
Materials Science
Studies on the quantum chemical and molecular dynamic simulation have been conducted to explore the inhibition efficiencies of piperidine derivatives on the corrosion of iron. These studies provide insights into the adsorption and corrosion inhibition properties of these compounds, with implications for materials protection and corrosion science (Kaya et al., 2016).
Molecular Dynamics
Research involving acidic ionic liquids catalyzed one-pot, pseudo five-component, and diastereoselective synthesis of highly functionalized piperidine derivatives showcases the utility of these compounds in organic synthesis. The study highlights the role of acidic ionic liquids as catalysts, offering a green and efficient method for synthesizing piperidine derivatives (Shaterian & Azizi, 2013).
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 3-Methyl-5-(piperidin-1-yl)aniline, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications
Safety and Hazards
Orientations Futures
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Methyl-5-(piperidin-1-yl)aniline”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-methyl-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYEAPKBOSKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)
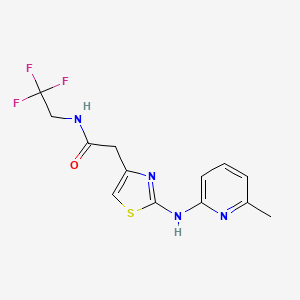
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)
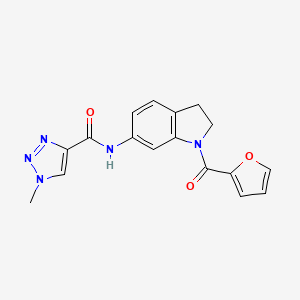
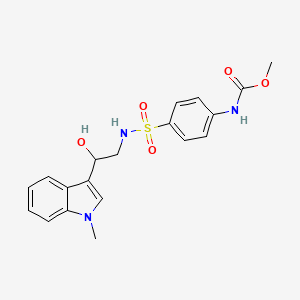
![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)
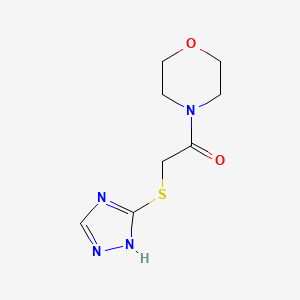
![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B2616155.png)
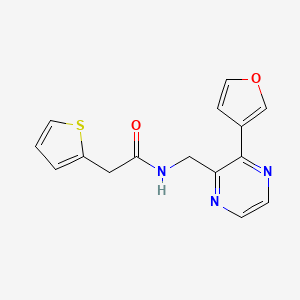
![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616162.png)